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Long non-coding RNAs (lncRNAs) are emerging as critical regulators in a multitude of cellular

processes and disease states. Among these, LINC00899 has been implicated in diverse

pathologies, from cancer to bone development, with a range of proposed molecular

mechanisms. This guide provides an objective comparison of published findings on

LINC00899, presenting supporting and conflicting experimental data to offer a comprehensive

overview of the independent validation of its proposed functions.

LINC00899 in Cancer: A Tale of Two Roles
Initial studies have painted a conflicting picture of LINC00899's role in cancer, with evidence

suggesting it can act as both a tumor suppressor and an oncogene depending on the cancer

type.

LINC00899 as a Tumor Suppressor in Breast Cancer
In breast cancer, LINC00899 has been consistently reported as a tumor suppressor.[1][2][3] A

key mechanism identified is its function as a molecular sponge for microRNA-425 (miR-425).

A 2019 study first proposed that by binding to miR-425, LINC00899 prevents it from targeting

and degrading DICER1 mRNA, a crucial enzyme in microRNA processing.[1][3] This leads to

an overall suppression of cell proliferation and invasion in breast cancer cell lines.[1] More

recently, a 2025 study provided independent validation of the LINC00899-miR-425 interaction
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in the specific context of triple-negative breast cancer (TNBC).[4] However, this later study

identified a different downstream target, PTEN, a well-known tumor suppressor gene.[4] This

suggests that while the sponging of miR-425 by LINC00899 is a reproducible finding, the

downstream consequences of this interaction may be context-dependent.

Finding
Initial Study (Zhou et al.,
2019)[1][2][3]

Validation Study (Li et al.,
2025)[4]

LINC00899 Expression
Downregulated in breast

cancer tissues and cell lines.

Reduced in plasma exosomes

and TNBC cell lines.

Clinical Correlation

High expression correlates

with better relapse-free

survival.[1]

Associated with Ki-67 index,

tumor size, and lymph node

metastasis in TNBC. Predicts

neoadjuvant chemotherapy

efficacy.[4]

Mechanism Acts as a sponge for miR-425. Acts as a sponge for miR-425.

Downstream Target
Leads to increased DICER1

expression.

Leads to increased PTEN

expression.

Functional Outcome

Overexpression suppresses

proliferation, migration, and

invasion.[1]

Inhibits proliferation and

migration of TNBC cells.[4]

Signaling Pathway in Breast Cancer
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LINC00899 signaling pathways in breast cancer.

LINC00899 as an Oncogene in Other Cancers
In stark contrast to its role in breast cancer, LINC00899 has been reported to be upregulated

and function as an oncogene in acute myeloid leukemia (AML) and spinal ependymoma.

In AML, higher serum levels of LINC00899 are associated with a poorer overall survival,

suggesting its role as a prognostic biomarker.[5][6] This finding is supported by a meta-analysis

which also linked upregulated LINC00899 with a negative prognosis in AML.[7]

In spinal ependymoma, LINC00899 was found to be upregulated.[8][9] Its knockdown led to

reduced cell proliferation, migration, and invasion, and an increase in apoptosis. The proposed

mechanism involves the regulation of the RBL2-dependent FoxO pathway.[8][9] To date, these

findings in AML and spinal ependymoma have not been independently validated by multiple

research groups investigating the same molecular pathways.
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Cancer Type Expression
Proposed
Function

Proposed
Mechanism

Clinical
Correlation

Acute Myeloid

Leukemia

Upregulated in

bone marrow

and serum.[5][6]

Oncogenic Not elucidated

High expression

correlates with

poorer overall

survival.[5][6]

Spinal

Ependymoma

Upregulated in

tumor tissues.[8]

[9]

Oncogenic

Regulates RBL2-

dependent FoxO

pathway.[8][9]

Not reported

Experimental Workflow for LINC00899 Functional Analysis in Cancer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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